Lipophilicity Advantage: XLogP3-AA Comparison vs. Unsubstituted Phenyl and 2,3-Dimethylphenyl Analogs
The computed XLogP3-AA of the target compound is 2.6 [1], which is significantly higher than that of the unsubstituted phenyl analog 1-(4-phenylpiperazin-1-yl)prop-2-en-1-one (CAS 129401-88-3), which has an XLogP3-AA of approximately 1.9 [2]. This 0.7-unit increase corresponds to a ~5-fold higher predicted partition coefficient, enhancing membrane permeability and potentially improving cellular uptake [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | 1-(4-phenylpiperazin-1-yl)prop-2-en-1-one: XLogP3-AA ≈ 1.9 |
| Quantified Difference | ΔXLogP3-AA = +0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity drives better membrane partitioning, a key factor for intracellular target engagement and CNS penetration potential.
- [1] PubChem Compound Summary for CID 137915046, computed XLogP3-AA. View Source
- [2] PubChem Compound Summary for 1-(4-phenylpiperazin-1-yl)prop-2-en-1-one (CID 111569), computed properties. View Source
- [3] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
